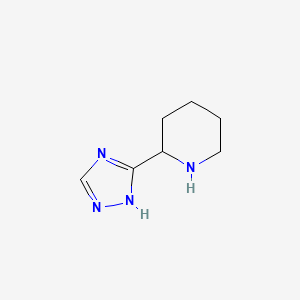

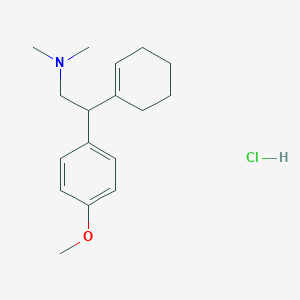

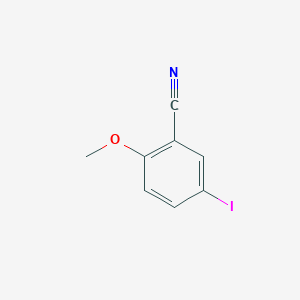

![molecular formula C6H7ClN4 B3030703 咪唑并[1,2-A]嘧啶-6-胺 CAS No. 944900-19-0](/img/structure/B3030703.png)

咪唑并[1,2-A]嘧啶-6-胺

描述

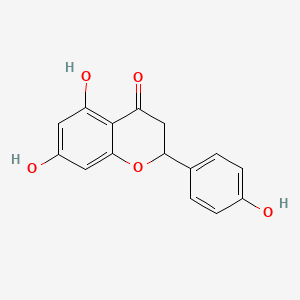

Imidazo[1,2-a]pyrimidin-6-amine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and as a building block for various chemical reactions. The imidazo[1,2-a]pyrimidine scaffold is a core structure in many biologically active compounds and has been explored for its utility in drug discovery and synthesis of novel organic molecules.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidin-6-amine derivatives involves several key strategies. One approach includes the cyclization of aminopyridines with chloro ketones to form the imidazo[1,2-a]pyridine core, followed by further functionalization at the 3-position . Another method employs palladium-catalyzed regioselective arylation at the 3-position of imidazo[1,2-a]pyrimidine, providing an efficient one-step synthesis from the unsubstituted heterocycle . Additionally, a copper-catalyzed synthesis of 3-formyl derivatives has been reported, utilizing ethyl tertiary amines as carbon sources under oxidative conditions . Organocatalytic domino reactions in water have also been developed for the regioselective synthesis of related structures .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrimidin-6-amine derivatives has been elucidated through various techniques, including single-crystal X-ray diffraction. This analysis is complemented by computational methods such as Density Functional Theory (DFT) calculations, which provide insights into the intermolecular interactions within the crystal lattice . The imidazo[1,2-a]pyrimidine ring system often features substituents that can significantly influence the molecule's electronic properties and interaction with biological targets.

Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidin-6-amine and its derivatives participate in a variety of chemical reactions. These include the aforementioned palladium-catalyzed arylation , copper-catalyzed formylation , and organocatalytic domino reactions . The reactivity of these compounds can be further manipulated through the introduction of various functional groups, enabling the synthesis of complex molecules with potential pharmacological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyrimidin-6-amine derivatives are influenced by their molecular structure. The introduction of different substituents can alter properties such as solubility, melting point, and stability. These properties are crucial for the compound's behavior in biological systems and its suitability for drug development. For instance, the solubility in water and other solvents can affect the compound's bioavailability and toxicity profile .

科学研究应用

合成途径和生物活性

咪唑并[1,2-a]嘧啶的研究涵盖了它们的合成及其多样的生物活性。在2000年至2021年间,研究探索了创建这种杂环部分及其衍生物的各种合成方法。这些化合物已被研究用于生物活性和其他领域,如缓蚀。这项广泛的综述突出了咪唑并[1,2-a]嘧啶在科学研究中的重要性,强调了它们在开发具有重要应用的新化学实体中的潜力(Kobak & Akkurt, 2022)。

药物化学应用

在药物化学中,咪唑并[1,2-b]哒嗪支架(咪唑并[1,2-a]嘧啶-6-胺的近亲)已显示出巨大的希望。在激酶抑制剂泊纳替尼的成功推动下,该支架激发了人们对开发具有潜在治疗应用的新衍生物的兴趣。对该框架的广泛综述提供了对其构效关系(SAR)的见解,指导药物化学家寻找具有增强药代动力学和功效的新型化合物(Garrido et al., 2021)。

抑制活性与药效团设计

咪唑和嘧啶支架一直是设计各种激酶抑制剂(如p38促分裂原活化蛋白(MAP)激酶)的核心。这些化合物以其选择性抑制作用为特征,已对其合成、设计和活性研究进行了广泛的综述。与这些抑制剂复合的p38晶体结构的详细检查为开发高度选择性和有效的激酶抑制剂提供了宝贵的见解,展示了咪唑并[1,2-a]嘧啶和相关支架在药物设计中的多功能性(Scior et al., 2011)。

光学传感器和生物学意义

嘧啶衍生物(包括基于咪唑并[1,2-a]嘧啶的衍生物)已被确定为光学传感器的极佳候选者,因为它们具有形成配位键和氢键的能力。这使得它们适合于传感应用以及已知的生物和药用用途。对2005年至2020年基于嘧啶的光学传感器的文献综述展示了这些化合物在开发新型传感材料中的潜力,突出了咪唑并[1,2-a]嘧啶在科学研究和实际应用中的广泛适用性(Jindal & Kaur, 2021)。

新型免疫反应调节剂

咪喹莫特,咪唑并喹啉胺(与咪唑并[1,2-a]嘧啶密切相关的类别)的一种著名衍生物,作为一种创新的局部药物,用于治疗各种皮肤病。其机制主要基于细胞因子局部诱导,证明了咪唑并[1,2-a]嘧啶衍生物在免疫调节中的潜力。这个例子强调了这些化合物除了常规应用外,在开发治疗多种疾病的方法中的多功能性(Syed, 2001)。

作用机制

Target of Action

Imidazo[1,2-A]pyrimidin-6-amine has been recognized as a significant scaffold in medicinal chemistry, exhibiting activity against various targets. It has shown potential as a covalent anticancer agent, targeting the KRAS G12C mutation . Additionally, it has demonstrated significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

The compound interacts with its targets in different ways, depending on the specific derivative and target. For instance, in the context of cancer, it acts as a covalent inhibitor, binding to the target and disrupting its function . In the case of tuberculosis, it exhibits significant activity against the disease, although the exact mode of action is still under investigation .

Biochemical Pathways

Imidazo[1,2-A]pyrimidin-6-amine affects various biochemical pathways. In cancer cells, it has been associated with the inhibition of the PI3K/Akt/mTOR signaling pathway . In yeast, different derivatives of the compound have been found to target different organelles, affecting mitochondrial functions or causing nuclear DNA damage .

Pharmacokinetics

One derivative with a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring showed good microsomal stability, which is a positive indicator of bioavailability .

Result of Action

The molecular and cellular effects of Imidazo[1,2-A]pyrimidin-6-amine’s action vary depending on the specific derivative and target. For instance, in cancer cells, it can induce cell cycle arrest, activate caspase-3, and inhibit key signaling pathways . In yeast, it can cause mitochondrial fragmentation or nuclear DNA damage .

Action Environment

The compound’s wide range of applications in medicinal chemistry suggests that it may be robust to various environmental conditions .

安全和危害

生化分析

Biochemical Properties

Imidazo[1,2-A]pyrimidin-6-amine has been recognized for its potential in the development of covalent inhibitors . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-A]pyrimidin-6-amine derivatives . This includes various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .

Cellular Effects

Imidazo[1,2-A]pyrimidin-6-amine exhibits significant activity against various diseases. For instance, it shows potent activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . It also exhibits strong inhibitory activity against bovines and equines piroplasms in vitro growth .

Molecular Mechanism

The molecular mechanism of Imidazo[1,2-A]pyrimidin-6-amine involves various radical reactions for the direct functionalization of imidazo[1,2-A]pyrimidin-6-amine through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Temporal Effects in Laboratory Settings

Imidazo[1,2-A]pyrimidin-6-amine has shown long-lasting inhibitory effects on bovine Babesia parasites in vitro growth up to 4 days after treatment . It also exhibits good microsomal stability .

属性

IUPAC Name |

imidazo[1,2-a]pyrimidin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-5-3-9-6-8-1-2-10(6)4-5/h1-4H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJZJBQBKRGDTPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(C=NC2=N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

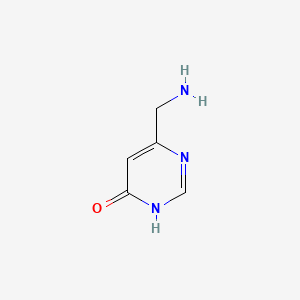

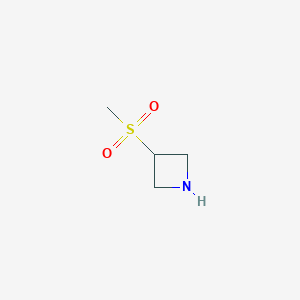

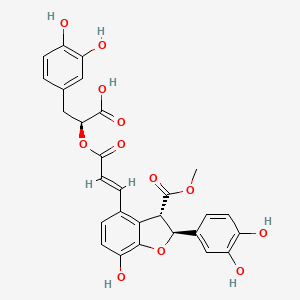

![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine](/img/structure/B3030623.png)